molecular formula C18H20N4O4 B2704601 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-80-5

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2704601
CAS No.: 950230-80-5
M. Wt: 356.382
InChI Key: VATIFFBAKSMMBI-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-ethoxyphenylamine, furan-2-carbaldehyde, and methoxymethyl chloride.

    Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper(I) salts.

    Coupling Reactions: The intermediates are then coupled through various reactions, such as amide bond formation and alkylation, to yield the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-ethoxyphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine and (1-furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)- have similar structural features but differ in their functional groups and biological activities.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-3-25-14-8-6-13(7-9-14)22-16(12-24-2)17(20-21-22)18(23)19-11-15-5-4-10-26-15/h4-10H,3,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATIFFBAKSMMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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